An In-depth Technical Guide to 3-(N-Cyclohexylamino)phenol
An In-depth Technical Guide to 3-(N-Cyclohexylamino)phenol
This guide provides a comprehensive overview of the chemical and physical properties of 3-(N-Cyclohexylamino)phenol, a significant organic compound with potential applications in pharmaceuticals and personal care. This document is intended for researchers, scientists, and professionals in drug development, offering insights into its synthesis, spectral characteristics, reactivity, and safety considerations.
Introduction and Chemical Identity
3-(N-Cyclohexylamino)phenol (CAS No. 5269-05-6) is an aromatic compound featuring a phenol ring substituted at the meta-position with a cyclohexylamino group. This unique structure, combining a phenolic hydroxyl group and a secondary amine, imparts a range of interesting chemical properties and potential biological activities. The compound is recognized for its antioxidant and antibacterial properties, making it a molecule of interest for various industrial applications[1].
The fundamental identification details of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 5269-05-6 | [2] |
| Molecular Formula | C₁₂H₁₇NO | [2] |
| Molecular Weight | 191.27 g/mol | [2] |
| MDL Number | MFCD09032906 | [2] |
| SMILES Code | OC1=CC=CC(NC2CCCCC2)=C1 | [2] |
Below is a 2D chemical structure diagram of 3-(N-Cyclohexylamino)phenol.
Caption: 2D Structure of 3-(N-Cyclohexylamino)phenol
Physical and Chemical Properties
| Property | Value/Description | Source/Rationale |
| Appearance | Colorless to light yellow solid. | [1] |
| Storage | Keep in a dark place under an inert atmosphere at room temperature. | [2] |
| Solubility | Expected to be soluble in organic solvents and sparingly soluble in water. | Inferred from the presence of a large hydrophobic cyclohexyl and phenyl group, and polar hydroxyl and amino groups. |
| pKa | The phenolic proton is expected to have a pKa of around 10, similar to other phenols. The amine is expected to be weakly basic. | Inferred from the known properties of phenols. |
Spectroscopic Analysis
Detailed experimental spectra for 3-(N-Cyclohexylamino)phenol are not widely published. However, based on its functional groups, the expected spectral characteristics can be predicted.
Infrared (IR) Spectroscopy
The IR spectrum of 3-(N-Cyclohexylamino)phenol would exhibit characteristic absorption bands for its key functional groups:
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O-H Stretch (Phenol): A broad and strong absorption band is expected in the region of 3200-3600 cm⁻¹, characteristic of a hydrogen-bonded hydroxyl group[3].
-
N-H Stretch (Secondary Amine): A moderate, sharp absorption band should appear around 3300-3500 cm⁻¹.
-
C-H Stretch (Aromatic): Peaks are expected in the 3000-3100 cm⁻¹ region[3].
-
C-H Stretch (Aliphatic): Strong absorptions from the cyclohexyl group will be present just below 3000 cm⁻¹.
-
C=C Stretch (Aromatic): Medium to strong absorptions are anticipated in the 1500-1600 cm⁻¹ range[3].
-
C-O Stretch (Phenol): A distinct peak should be observed around 1220 cm⁻¹[3].
Nuclear Magnetic Resonance (NMR) Spectroscopy
The proton NMR spectrum would show signals corresponding to the aromatic, amine, and cyclohexyl protons:
-
Aromatic Protons: Signals for the four protons on the benzene ring would appear in the downfield region, typically between 6.0 and 7.5 ppm. The substitution pattern would lead to a complex splitting pattern.
-
Phenolic Proton (O-H): A broad singlet that can appear over a wide chemical shift range, often between 4-8 ppm. Its position is concentration and solvent-dependent.
-
Amine Proton (N-H): A broad singlet, its chemical shift would also be variable.
-
Cyclohexyl Protons: A series of broad, overlapping multiplets would be observed in the upfield region, likely between 1.0 and 3.5 ppm. The proton on the carbon attached to the nitrogen atom would be the most downfield of this group.
The carbon NMR spectrum would provide information about the carbon framework:
-
Aromatic Carbons: Six signals are expected in the 110-160 ppm range. The carbon attached to the hydroxyl group (C-O) would be the most downfield, followed by the carbon attached to the amino group (C-N). Due to symmetry, some carbons in the phenol ring may be equivalent[4].
-
Cyclohexyl Carbons: Signals for the six carbons of the cyclohexane ring would appear in the upfield region, typically between 20 and 60 ppm. The carbon directly bonded to the nitrogen atom would be the most deshielded.
Mass Spectrometry
In mass spectrometry with electron ionization (EI), the molecular ion peak [M]⁺ would be observed at m/z = 191. Key fragmentation patterns would likely involve:
-
Loss of the cyclohexyl group.
-
Alpha-cleavage adjacent to the nitrogen atom.
-
Fragmentation of the phenol ring, which is generally stable. The base peak for phenol itself is often the molecular ion[5].
Synthesis and Reactivity
Proposed Synthesis
A common method for the synthesis of N-substituted aminophenols involves the reaction of an aminocyclohexane with a protected hydroquinone or resorcinol derivative, or the direct amination of a phenol. A plausible synthetic route is the reaction of 3-aminophenol with cyclohexanone followed by reduction.
A more direct, one-pot synthesis could involve the reaction of resorcinol with cyclohexylamine at high temperatures and pressures, though this may lead to side products.
The following diagram illustrates a potential synthetic pathway.
Caption: Proposed synthetic route via reductive amination.
Chemical Reactivity
The reactivity of 3-(N-Cyclohexylamino)phenol is dictated by its three key components: the phenol ring, the hydroxyl group, and the secondary amine.
-
Phenolic Reactivity: The hydroxyl group activates the aromatic ring, making it susceptible to electrophilic substitution reactions such as halogenation, nitration, and sulfonation. These reactions would be directed to the ortho and para positions relative to the hydroxyl group. The presence of the bulky cyclohexylamino group at the meta position would also influence the regioselectivity of these reactions.
-
Acidity of the Hydroxyl Group: The phenolic proton is weakly acidic and will react with strong bases to form a phenoxide ion.
-
Basicity and Nucleophilicity of the Amine: The secondary amine is basic and can be protonated by acids to form an ammonium salt. The lone pair of electrons on the nitrogen atom also makes it nucleophilic, allowing it to react with electrophiles such as alkyl halides and acyl chlorides.
Potential Applications
While specific, large-scale industrial applications of 3-(N-Cyclohexylamino)phenol are not well-documented, its structural motifs suggest potential uses in several areas:
-
Pharmaceuticals: The aminophenol core is present in various biologically active molecules. This compound could serve as a building block for the synthesis of novel therapeutic agents. Its reported antioxidant and antibacterial properties are of particular interest[1].
-
Personal Care and Cosmetics: As an antioxidant, it could potentially be used in skincare formulations to protect against oxidative damage. Its antibacterial properties suggest possible use as a preservative or active ingredient in certain products[1].
-
Dye and Polymer Chemistry: Aminophenols are common precursors in the synthesis of dyes and polymers.
Safety and Handling
Hazard Assessment
-
Phenol: Phenol is toxic if swallowed, in contact with skin, or if inhaled. It causes severe skin burns and eye damage, is suspected of causing genetic defects, and may cause damage to organs through prolonged or repeated exposure[6].
-
Aromatic Amines: Many aromatic amines are toxic and can be absorbed through the skin. Some are known or suspected carcinogens.
-
Inferred Hazards for 3-(N-Cyclohexylamino)phenol: Based on the above, it should be assumed that this compound is toxic, corrosive, and a skin and eye irritant. Inhalation of dust or vapors should be avoided.
Recommended Handling Procedures
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields or a face shield, and a lab coat.
-
Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling[7][8].
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place under an inert atmosphere[2].
Conclusion
3-(N-Cyclohexylamino)phenol is a compound with significant potential stemming from its unique combination of phenolic and secondary amine functionalities. While detailed experimental data is currently limited in the public domain, this guide provides a robust framework for understanding its chemical properties based on established chemical principles and data from analogous structures. Further research into its synthesis, reactivity, and biological activity is warranted to fully explore its potential in various scientific and industrial fields.
References
-
PubChem. (n.d.). 3-(Cyclohexylamino)-1-propanesulfonic acid. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). Infrared spectrum of phenol. Retrieved from [Link]
-
PubChem. (n.d.). Phenol. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). 13C NMR spectrum of phenol. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, September 20). 17.11: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]
-
Carl Roth GmbH + Co. KG. (n.d.). Phenol - Safety Data Sheet. Retrieved from [Link]
-
PubChem. (n.d.). Cyclohexanol. Retrieved from [Link]
-
Chemius. (n.d.). Phenol 99% Safety Data Sheet. Retrieved from [Link]
-
NIST. (n.d.). Phenol, 3-chloro-. Retrieved from [Link]
-
LookChem. (n.d.). 3-(N-Cyclohexylamino) phenol. Retrieved from [Link]
-
ChemWhat. (n.d.). 3-(N-Cyclohexylamino) phenol CAS#: 5269-05-6. Retrieved from [Link]
-
NIST. (n.d.). Phenol. Retrieved from [Link]
-
Kuujia. (n.d.). 58864-12-3(N-cyclohexyl-3-methoxyaniline). Retrieved from [Link]
-
NIST. (n.d.). Phenol, 3-(diethylamino)-. Retrieved from [Link]
-
King's Centre for Visualization in Science. (n.d.). Phenol. Retrieved from [Link]
Sources
- 1. lookchem.com [lookchem.com]
- 2. 5269-05-6|3-(Cyclohexylamino)phenol|BLD Pharm [bldpharm.com]
- 3. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. 13C nmr spectrum of phenol C6H6O C6H5OH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of phenol C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. Phenol [webbook.nist.gov]
- 6. Mobile [my.chemius.net]
- 7. carlroth.com [carlroth.com]
- 8. fishersci.com [fishersci.com]
